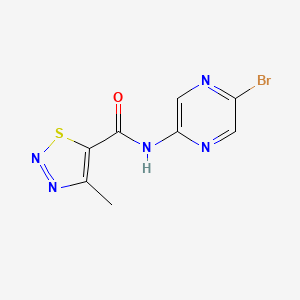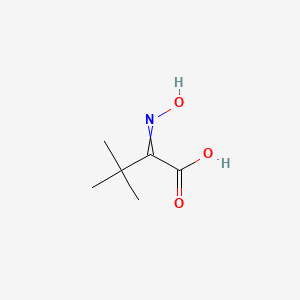![molecular formula C14H21ClN2O2 B8624136 tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate](/img/structure/B8624136.png)
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing them from reacting until the protecting group is removed under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced under aqueous conditions or in organic solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the Boc group efficiently and sustainably . These systems allow for better control over reaction conditions and can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present in the molecule.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Boc Removal: Trifluoroacetic acid, hydrochloric acid, and aluminum chloride can be used to remove the Boc group.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, removing the Boc group yields the free amine, which can then participate in further reactions.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of peptides and other biologically active compounds.
Medicine: Utilized in drug development and the synthesis of pharmaceutical compounds.
Industry: Applied in the production of fine chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate involves the protection of amine groups during chemical reactions. The Boc group prevents the amine from reacting until it is selectively removed under acidic conditions. This allows for the selective modification of other functional groups in the molecule without interference from the amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-ethanolamine: Another compound with a Boc-protected amine, used in similar applications.
N-Boc-2-aminoacetaldehyde: Used in the synthesis of various organic compounds.
N-Boc-ethylenediamine: Employed in peptide synthesis and other organic reactions.
Uniqueness
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate is unique due to the presence of both a Boc-protected amine and a chlorobenzyl group. This combination allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups.
Eigenschaften
Molekularformel |
C14H21ClN2O2 |
|---|---|
Molekulargewicht |
284.78 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9,16H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
XRFMOMITNUAWOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Cl)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-Methoxyphenyl)-2-propenoyl]aniline](/img/structure/B8624055.png)












